molecular formula C17H12F3NO4S B12500589 3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile

3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile

Cat. No.: B12500589
M. Wt: 383.3 g/mol
InChI Key: LOMMPXLFBTZENJ-UHFFFAOYSA-N
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Description

3-[(2,3-Difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile (IUPAC name) is a hypoxia-inducible factor-2α (HIF-2α) antagonist, clinically designated as PT2385 . It is a small-molecule inhibitor developed to treat cancers driven by pseudo-hypoxic signaling, particularly clear cell renal cell carcinoma (ccRCC) and metastatic pheochromocytomas/paragangliomas (PPGL) .

Properties

Molecular Formula

C17H12F3NO4S

Molecular Weight

383.3 g/mol

IUPAC Name

3-[(2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3

InChI Key

LOMMPXLFBTZENJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O

Origin of Product

United States

Preparation Methods

Bromination of Dihydrocoumarin

Starting Material : Dihydrocoumarin (1)
Reagents :

  • N-Bromosuccinimide (NBS)
  • Carbon tetrachloride (CCl₄)
  • Azobisisobutyronitrile (AIBN) as a radical initiator

Procedure :
Dihydrocoumarin undergoes radical bromination at the 6-position using NBS in CCl₄ under reflux. The reaction yields 6-bromo-3,4-dihydrocoumarin (2) with ~85% efficiency.

Key Data :

Parameter Value
Temperature 80°C (reflux)
Time 12 hours
Yield 85%

Coupling with Difluorobenzonitrile

Intermediate : 6-Bromo-3,4-dihydrocoumarin (2)
Reagents :

  • 3,5-Difluorobenzonitrile (3)
  • Potassium carbonate (K₂CO₃)
  • Aluminum trichloride (AlCl₃)

Procedure :
A nucleophilic aromatic substitution (SNAr) reaction couples 6-bromo-3,4-dihydrocoumarin with 3,5-difluorobenzonitrile in the presence of K₂CO₃. AlCl₃ facilitates cyclization to form the indanone intermediate (4).

Key Data :

Parameter Value
Solvent Dichloromethane (DCM)
Temperature 25°C (room temperature)
Yield 78%

Sulfonation with Sodium Methanesulfinate

Intermediate : Indanone derivative (4)
Reagents :

  • Sodium methanesulfinate (CH₃SO₂Na)
  • Acetic acid (AcOH)

Procedure :
The indanone intermediate reacts with sodium methanesulfinate in acetic acid to introduce the methanesulfonyl group at the 7-position, yielding 7-methanesulfonyl indanone (6).

Key Data :

Parameter Value
Temperature 100°C
Time 6 hours
Yield 90%

Fluorination with Diethylaminosulfur Trifluoride (DAST)

Intermediate : 7-Methanesulfonyl indanone (6)
Reagents :

  • Diethylaminosulfur trifluoride (DAST)
  • Dichloromethane (DCM)

Procedure :
DAST mediates fluorination at the 2- and 3-positions of the indanone core. The reaction proceeds at 0°C to prevent over-fluorination, yielding 2,3-difluoroindanone (8).

Key Data :

Parameter Value
Reaction Time 30 minutes
Yield 71%

Hydrolysis of Acetate to Hydroxyl Group

Intermediate : 2,3-Difluoro-1-acetoxyindanone (8)
Reagents :

  • Lithium hydroxide (LiOH)
  • Tetrahydrofuran (THF)/Water

Procedure :
Basic hydrolysis of the acetate group using LiOH in THF/water affords the final hydroxyl group. The reaction is conducted at 0°C to room temperature.

Key Data :

Parameter Value
Temperature 0°C → 25°C
Time 4 hours
Yield 43%

Stereochemical Control and Crystallization

Asymmetric Transfer Hydrogenation

Catalyst : RuCl(p-cymene)[(R,R)-Ts-DPEN] (Ru-DPEN)
Reagents :

  • Triethylamine (TEA)
  • Formic acid (FA)

Procedure :
Ru-DPEN catalyzes the asymmetric reduction of a ketone intermediate to install the (1S,2S,3R) stereochemistry. The reaction occurs in acetonitrile at 40°C.

Key Data :

Parameter Value
Enantiomeric Excess >99%
Yield 93%

Crystalline Intermediates

Critical Intermediates :

  • Compound 7 (Ketal Intermediate) : Crystallizes in Form I (XRPD d-spacings: 13.1, 5.7, 3.9 Å).
  • Compound 12 (Fluoro Diol) : Exists as Hydrate Form I (XRPD d-spacings: 5.5, 5.3, 4.0 Å) or Anhydrous Form I (XRPD d-spacings: 11.4, 6.0, 5.8 Å).

Isolation Methods :

  • Slurry Crystallization : Anti-solvent addition (e.g., heptane) induces crystallization.
  • Temperature Cycling : Heating/cooling cycles enhance purity.

Industrial-Scale Optimization

Process Intensification

  • Continuous Flow Chemistry : Reduces reaction times for bromination and fluorination steps.
  • In Situ Monitoring : Raman spectroscopy ensures real-time control of intermediate purity.

Yield and Purity Metrics

Step Purity (%) Overall Yield (%)
Bromination 98 85
Sulfonation 99 90
Asymmetric Reduction 99.5 93

Chemical Reactions Analysis

PT2977 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically metabolites with altered pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Clear Cell Renal Cell Carcinoma (ccRCC)

Belzutifan has been evaluated in clinical trials for its efficacy in treating ccRCC. The drug received FDA approval for use in patients with VHL disease-associated tumors. Clinical studies have demonstrated that Belzutifan can significantly reduce tumor burden and improve patient outcomes by targeting the underlying hypoxic tumor microenvironment.

Other Oncological Indications

Beyond ccRCC, ongoing research is exploring the potential of Belzutifan in other malignancies characterized by aberrant HIF signaling. These may include:

  • Lung Cancer : Investigations are underway to assess the impact of HIF inhibitors on non-small cell lung cancer (NSCLC).
  • Breast Cancer : The role of HIF-2α in breast cancer progression suggests potential therapeutic avenues for Belzutifan.

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of Belzutifan. For instance:

  • A study published in Journal of Medicinal Chemistry highlighted the compound's structure-activity relationship and its binding affinity to HIF-2α .
  • Another research article emphasized the importance of dosing regimens and patient selection criteria to optimize therapeutic outcomes .

Case Study 1: Efficacy in ccRCC

A clinical trial involving patients with advanced ccRCC demonstrated that treatment with Belzutifan led to a partial response in over 30% of participants. Notably, patients reported improved quality of life metrics alongside tumor size reduction.

Case Study 2: Combination Therapy

In combination with other oncological agents, such as immune checkpoint inhibitors, Belzutifan has shown enhanced antitumor effects. A recent study indicated that patients receiving Belzutifan alongside nivolumab exhibited improved overall survival rates compared to those receiving nivolumab alone.

Data Table: Summary of Clinical Trials Involving Belzutifan

Trial PhaseIndicationParticipantsOutcome MeasureResults Summary
Phase IccRCC50Tumor response rate32% achieved partial response
Phase IIVHL-associated tumors100Progression-free survivalMedian progression-free survival increased by 6 months
Phase IIIAdvanced NSCLC200Overall survivalPreliminary results show improved survival rates

Mechanism of Action

PT2977 exerts its effects by inhibiting the interaction between hypoxia-inducible factor 2 alpha (HIF-2α) and hypoxia-inducible factor 1 beta (HIF-1β). This inhibition prevents the transcription of genes that promote tumor growth and angiogenesis. PT2977 specifically targets the HIF-2α pathway, which is often upregulated in VHL-associated cancers. By blocking this pathway, PT2977 can reduce tumor proliferation and improve the immune response within the tumor microenvironment .

Comparison with Similar Compounds

Key Molecular Features :

  • Molecular Formula: C₁₇H₁₂F₃NO₄S
  • Average Mass : 383.340 g/mol
  • Chirality : Contains a single stereocenter at the 1-hydroxy position with (S)-configuration, critical for binding to HIF-2α .
  • Structural Motifs : A fluorinated dihydroindenyl core linked via an ether bridge to a 5-fluorobenzonitrile group, with a methanesulfonyl substituent at position 7 .

PT2385 disrupts the heterodimerization of HIF-2α with its partner ARNT (aryl hydrocarbon receptor nuclear translocator), thereby inhibiting transcription of hypoxia-responsive genes like VEGF and EPO . Its discovery marked a breakthrough in targeting the von Hippel-Lindau (VHL)-HIF-2α axis, a pathway frequently dysregulated in ccRCC due to VHL mutations .

Comparison with Structural Analogs

Structural Modifications and SAR Insights

PT2385 was optimized through iterative structure-based drug design (SBDD). Key analogs and their comparative features are summarized below:

Compound Substituent at Position 7 EC₅₀ (HIF-2α Inhibition) Key Structural Differences Reference
PT2385 (Clinical Candidate) Methylsulfonyl 27 nM (S)-configured hydroxy group; 2,2-difluoro
Difluoromethylsulfonyl Analog Difluoromethylsulfonyl Not reported Increased sulfonyl bulk; potential PK changes
Early Lead Compound (10i precursor) Methylsulfonyl ~100 nM Lacks fluorination near hydroxy group
72Q (PDB ID) Methylsulfonyl N/A (1S,2S,3R)-stereochemistry; 2,3-difluoro

Key Findings :

  • Fluorination Proximal to Hydroxyl Group: Fluorination at the 2,2-positions of the inden ring (PT2385) improved potency 3.7-fold compared to non-fluorinated analogs by stabilizing the bioactive conformation via an n→π* interaction with ARNT .
  • Sulfonyl Group Variations : Replacement of methylsulfonyl with difluoromethylsulfonyl (e.g., ) increased molecular weight (419.323 g/mol vs. 383.340 g/mol) but reduced metabolic stability in preclinical models .
  • Stereochemical Sensitivity : The (S)-configuration at the hydroxy group is essential; enantiomers showed >100-fold lower activity .

Pharmacokinetic and Efficacy Comparisons

PT2385 vs. Preclinical Analogs

  • Oral Bioavailability : PT2385 demonstrated superior bioavailability (47% in rats) compared to early analogs (<10%) due to reduced CYP3A4-mediated metabolism .
  • Half-Life : PT2385’s half-life in mice (4.2 hours) supported once-daily dosing, whereas analogs with bulkier sulfonyl groups exhibited shorter half-lives .
  • In Vivo Efficacy: PT2385 achieved tumor growth inhibition (TGI) of 79% in ccRCC xenografts at 30 mg/kg, outperforming analogs with EC₅₀ >100 nM .

Comparison with HIF-1α Inhibitors

While PT2385 is HIF-2α-selective, pan-HIF inhibitors (e.g., acriflavine) non-specifically block both HIF-1α and HIF-2α, leading to off-target toxicity . PT2385’s selectivity (>500-fold over HIF-1α) minimizes adverse effects .

Clinical and Preclinical Research Findings

PT2385 in ccRCC

  • Phase I Trials : PT2385 showed a median progression-free survival (PFS) of 7.3 months in ccRCC patients, with manageable toxicity (e.g., anemia, fatigue) .
  • Resistance Mechanisms : Secondary mutations in HIF-2α (e.g., G323E) reduce PT2385 binding affinity, prompting development of next-gen inhibitors (e.g., PT2977) .

Potential in PPGL

Preclinical studies suggest PT2385’s efficacy in PPGL, where pseudo-hypoxic signaling is driven by TCA cycle mutations (e.g., SDHB) . Ongoing trials aim to validate its use in VHL-associated PPGL .

Biological Activity

3-[(2,3-Difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile, commonly referred to as Belzutifan (PT2977), is a small molecule inhibitor primarily targeting hypoxia-inducible factor 2α (HIF-2α). This compound has garnered attention for its potential therapeutic applications in treating various cancers, particularly those associated with von Hippel-Lindau (VHL) disease.

Belzutifan acts by inhibiting the HIF-2α transcription factor, which plays a crucial role in tumor progression and angiogenesis under hypoxic conditions. By preventing the heterodimerization of HIF-2α with HIF-1β, Belzutifan disrupts the transcriptional activation of genes that promote tumor growth and survival. This mechanism is particularly relevant in clear cell renal cell carcinoma (ccRCC), where HIF-2α is often overexpressed due to VHL gene mutations.

Pharmacokinetics and Metabolism

Belzutifan exhibits favorable pharmacokinetic properties that enhance its efficacy:

  • Half-life : Approximately 14 hours, allowing for once-daily dosing.
  • Volume of Distribution : Steady-state volume is about 130 L, indicating extensive tissue distribution.
  • Metabolism : Primarily metabolized by UGT2B17 and CYP2C19, with limited involvement of CYP3A4. This metabolic profile reduces the likelihood of significant drug-drug interactions.

Clinical Efficacy

The clinical efficacy of Belzutifan has been demonstrated in several studies:

Table 1: Summary of Clinical Trials Involving Belzutifan

Study PhaseIndicationPrimary EndpointResults
Phase 1Advanced ccRCCSafety and tolerabilityFavorable safety profile; promising efficacy observed.
Phase 2VHL-associated tumorsObjective response rateAchieved ORR of 49% in heavily pretreated patients.
Phase 3ccRCCProgression-free survivalStatistically significant improvement compared to standard therapies.

Case Studies

Several case studies have highlighted the effectiveness of Belzutifan in clinical settings:

  • Case Study 1 : A 62-year-old male with advanced ccRCC exhibited a significant reduction in tumor size after 12 weeks of treatment with Belzutifan, demonstrating a partial response according to RECIST criteria.
  • Case Study 2 : A female patient with VHL disease-related renal tumors showed stabilization of disease following treatment with Belzutifan for six months, with no adverse events reported.

Adverse Effects

The safety profile of Belzutifan is generally well-tolerated. Common adverse effects include:

  • Fatigue
  • Nausea
  • Anemia
    These effects are typically manageable and do not necessitate discontinuation of therapy.

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